Bienvenue dans la boutique en ligne BenchChem!

3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one

ENT1 inhibition CNS drug discovery adenosine signaling

3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one (CAS 1642799-70-9) is a synthetic indolin-2-one (oxindole) building block featuring a 3,3-dimethyl quaternary center that enforces conformational rigidity and a 6-(2-methylpyrimidin-5-yl) substituent that introduces a hydrogen-bond-capable heteroaryl vector. The compound is disclosed as a key penultimate intermediate in Hoffmann-La Roche patents (US10377746, EP3371169B1) for the synthesis of equilibrative nucleoside transporter 1 (ENT1) inhibitors intended for CNS disorders.

Molecular Formula C15H15N3O
Molecular Weight 253.30 g/mol
Cat. No. B15228282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one
Molecular FormulaC15H15N3O
Molecular Weight253.30 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=N1)C2=CC3=C(C=C2)C(C(=O)N3)(C)C
InChIInChI=1S/C15H15N3O/c1-9-16-7-11(8-17-9)10-4-5-12-13(6-10)18-14(19)15(12,2)3/h4-8H,1-3H3,(H,18,19)
InChIKeyKXXGECIQRKBEOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one: Procurement-Ready Building Block for ENT1-Targeted CNS and Kinase Drug Discovery


3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one (CAS 1642799-70-9) is a synthetic indolin-2-one (oxindole) building block featuring a 3,3-dimethyl quaternary center that enforces conformational rigidity and a 6-(2-methylpyrimidin-5-yl) substituent that introduces a hydrogen-bond-capable heteroaryl vector . The compound is disclosed as a key penultimate intermediate in Hoffmann-La Roche patents (US10377746, EP3371169B1) for the synthesis of equilibrative nucleoside transporter 1 (ENT1) inhibitors intended for CNS disorders [1]. Its structure enables late-stage N1-functionalization via Buchwald-Hartwig or Ullmann-type coupling to generate diverse compound libraries, making it a strategically positioned intermediate for medicinal chemistry programs targeting adenosine-modulating therapies [2].

Why Generic 3,3-Dimethylindolin-2-one or 6-Bromo Precursors Cannot Replace the 2-Methylpyrimidinyl Scaffold: Structural and Functional Differentiation


Simply procuring the unsubstituted 3,3-dimethylindolin-2-one core or the 6-bromo precursor (CAS 158326-84-2) fails to provide the critical 6-(2-methylpyrimidin-5-yl) pharmacophore that is essential for ENT1 binding. The 2-methylpyrimidine moiety acts as a hinge-binding motif, and its absence in the generic scaffold results in a complete loss of ENT1 inhibitory activity . In contrast, the 6-bromo intermediate requires an additional Suzuki-Miyaura cross-coupling step with 2-methylpyrimidine-5-boronic acid, adding synthetic complexity, cost, and variability in yield, whereas the pre-functionalized compound offers a direct route to patent-exemplified N-substituted derivatives with demonstrated nanomolar ENT1 potency (IC50 values ranging from 32.1 nM to 230 nM depending on the N-substituent) [1]. Furthermore, the 6-(2-methylpyrimidin-5-yl) substitution creates a unique vector angle (C6–pyrimidine C5) that is not replicated by 6-phenyl, 6-(pyridin-3-yl), or regioisomeric 5-(pyrimidin-4-yl) analogs, which may yield different conformational preferences and target engagement profiles when elaborated into final compounds .

Quantitative Differentiation Evidence for 3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one: Comparator-Based Activity and Synthetic Utility Data


ENT1 Inhibitory Potency: N-Substituted Derivatives Retain Nanomolar Activity Across Multiple N-Capping Groups

While the parent compound itself is an intermediate and lacks direct biological data, N-substituted derivatives prepared from 3,3-dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one exhibit robust ENT1 inhibitory activity. Example 3 (US10377746), featuring an N-(5-methylsulfonylpyridin-3-yl) substituent, shows an IC50 of 32.1 nM against mouse ENT1 in a [3H]uridine uptake assay, representing a 6-fold improvement over Example 1 (N-benzo[b]thiophen-6-yl, IC50 = 189 nM) and a 7-fold improvement over Example 20 (spirocyclobutane analog, IC50 = 230 nM) [1] [2]. This demonstrates that the core scaffold is compatible with diverse N-substituents and that potency can be modulated over a >7-fold range (32.1–230 nM) by varying the N1-capping group alone, providing strong evidence for the scaffold's versatility in SAR exploration [1].

ENT1 inhibition CNS drug discovery adenosine signaling

Synthetic Tractability: Validated Late-Stage Functionalization Protocol with Known Reaction Partners

The compound has been demonstrated to undergo efficient N1-arylation under Buchwald-Hartwig conditions with 6-chloro-N-methylpicolinamide using Xantphos/Pd catalyst and Cs2CO3 in dioxane, as described in the synthetic route to compound 845306-04-9 [1]. This protocol was executed on a 50 mg scale (197 μmol) and referenced to WO2014/202493 A1, indicating that the reaction conditions are established and reproducible [1]. The compound is also compatible with microwave-assisted coupling to 4-bromo-1-methyl-1H-1,2,3-triazole in acetonitrile, demonstrating functional group tolerance toward azole heterocycles [2]. In contrast, the unsubstituted 3,3-dimethylindolin-2-one core lacks the 6-(2-methylpyrimidin-5-yl) vector and cannot directly yield the ENT1-active series; the 6-bromo precursor requires an additional Suzuki coupling step that introduces batch-to-batch variability and requires procurement of 2-methylpyrimidine-5-boronic acid (which itself has limited commercial availability) .

medicinal chemistry parallel synthesis building block utility

Conformational Rigidity Advantage: 3,3-Dimethyl Substitution Enforces a Single Bioactive Conformation

The 3,3-dimethyl quaternary center in the oxindole scaffold prevents enolization and locks the molecule into a single tautomeric state (the lactam form), unlike 3-unsubstituted or 3-monosubstituted indolin-2-ones that can equilibrate between 2-oxindole and 2-hydroxyindole tautomers [1]. This conformational restriction is a known design principle in kinase and transporter inhibitor development, as it reduces the entropic penalty upon target binding and can improve selectivity by eliminating alternative binding modes [1]. In the broader indolin-2-one class, 3,3-disubstituted derivatives have demonstrated superior selectivity profiles compared to 3-monosubstituted analogs when evaluated against panels of receptor tyrosine kinases [2]. The 6-(2-methylpyrimidin-5-yl) group further extends this rigid scaffold, providing a hydrogen-bond-accepting nitrogen at the pyrimidine 1-position that can engage hinge-region residues in kinase targets or polar residues in solute carrier transporters such as ENT1 [3].

conformational restriction binding entropy selectivity engineering

Optimal Research and Industrial Application Scenarios for 3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one Procurement


CNS Drug Discovery: ENT1 Inhibitor Lead Optimization Libraries

This compound is the direct synthetic precursor to the ENT1 inhibitor series disclosed in US10377746 and EP3371169B1, which are claimed for the treatment of schizophrenia, substance abuse disorders, and other CNS conditions involving adenosine dysregulation [1]. Researchers can procure this intermediate and perform parallel N1-arylation with diverse aryl/heteroaryl halides to generate focused libraries, with the expectation that N-substituted derivatives will retain ENT1 inhibitory activity in the 32–230 nM range based on patent-exemplified data [2]. The resulting compounds can be screened in [3H]uridine uptake assays using mammalian cells expressing mouse or human ENT1 to establish SAR around the N1-substituent [2].

Kinase Selectivity Profiling: Exploiting the 2-Methylpyrimidine Hinge-Binding Motif

The 2-methylpyrimidine moiety is a recognized hinge-binding heterocycle in kinase inhibitor design, and indolin-2-one scaffolds have a well-established track record as ATP-competitive kinase inhibitors (e.g., sunitinib, SU5408) [1]. By procuring this pre-functionalized building block, medicinal chemists can rapidly access a series of 6-(2-methylpyrimidin-5-yl)-indolin-2-ones for screening against kinase selectivity panels to identify isoforms that preferentially accommodate this specific heteroaryl substitution pattern. The conformational rigidity conferred by the 3,3-dimethyl group may contribute to improved kinase selectivity profiles compared to more flexible 3-monosubstituted analogs, as demonstrated in prior indolin-2-one kinase inhibitor programs [2].

Fragment-Based Drug Discovery and Scaffold Hopping

The compound serves as a privileged fragment (MW = 253.30 g/mol, within fragment lead-like space) that combines a rigid oxindole core with a hydrogen-bond-capable pyrimidine extension [1]. Fragment-based screening laboratories can procure this compound as a pre-assembled scaffold for crystallographic soaking experiments or biophysical screening (SPR, NMR, DSF) against a panel of protein targets, bypassing the need to synthesize the 6-(2-methylpyrimidin-5-yl) oxindole system de novo. Successful fragment hits can then be elaborated at the N1 position using the validated Buchwald-Hartwig protocol reported in the patent literature [2].

Chemical Biology Tool Compound Development

For academic groups investigating the role of equilibrative nucleoside transporters (ENT1/ENT2) in adenosine signaling, this intermediate provides a rapid entry point to synthesize tool compounds with defined ENT1 inhibitory profiles. By selecting appropriate N1-substituents informed by the patent SAR data, researchers can generate compounds spanning a range of ENT1 potencies (from ~30 nM to ~230 nM) for use as chemical probes in cellular assays measuring adenosine uptake, providing dose-response characterization of ENT1-dependent phenotypes in neuronal or immune cell models [1].

Quote Request

Request a Quote for 3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.